Tetraphenyltin

Catalog No.
S545056
CAS No.
595-90-4
M.F
C24H20Sn
M. Wt
427.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenyltin

CAS Number

595-90-4

Product Name

Tetraphenyltin

IUPAC Name

tetraphenylstannane

Molecular Formula

C24H20Sn

Molecular Weight

427.1 g/mol

InChI

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;

InChI Key

CRHIAMBJMSSNNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

AI3-14319; AI3 14319; AI314319; Tetraphenyl tin

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound Tetraphenyltin is 428.0587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2094. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

  • Lewis Acid Catalyst: Due to its vacant orbitals on the tin atom, tetraphenyltin can act as a Lewis acid catalyst in various organic reactions. For instance, it can promote Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl or alkyl groups into aromatic rings PubChem.

Organometallic Chemistry

  • Precursor for Organotin Compounds: Tetraphenyltin serves as a precursor for the synthesis of other organotin compounds. By reacting it with various reagents, researchers can generate new organotin structures with desired properties for further investigation in areas like catalysis or material science Ereztech: .

Material Science

  • Organic Light-Emitting Diodes (OLEDs): Research explores the potential of tetraphenyltin derivatives in OLED technology. By incorporating them into the device architecture, scientists aim to achieve improved light emission efficiency and stability ScienceDirect: .

Tetraphenyltin is a white crystalline solid that appears as a powder. It has a molecular weight of 427.13 g/mol and a melting point ranging from 224 to 227 °C. The compound is insoluble in water but soluble in organic solvents such as hot benzene, toluene, and xylene . Its structure consists of four phenyl groups attached to a tin atom, which contributes to its stability and reactivity in various chemical processes.

Tetraphenyltin does not have a well-defined mechanism of action in most scientific research applications. However, its properties influence its interactions with other molecules. The lipophilic nature of the phenyl groups allows it to interact with biological membranes, while the central tin atom can act as a Lewis acid, accepting electron pairs from donor molecules [].

, primarily as a catalyst or intermediate. Notably, it can react with chlorinated compounds to produce new organotin derivatives. For instance, it can react with 3-chloro-2,5-diisobutyl-pyrazine to yield 3,6-diisobutyl-2-phenylpyrazine . Additionally, it can be transformed into tin(IV) acetate through refluxing with acetic acid and acetic anhydride .

Tetraphenyltin can be synthesized through several methods:

  • Reaction of Chlorobenzene: A common method involves the reaction of chlorobenzene with chlorotin(IV) and sodium metal in dry toluene .
  • Using Stannic Chloride: Another approach utilizes stannic chloride reacting with phenyl magnesium chloride in tetrahydrofuran at elevated temperatures (around 45 °C) .
  • Refluxing Acetic Acid: As mentioned earlier, refluxing tetraphenyltin with a mixture of acetic acid and acetic anhydride yields tin(IV) acetate nearly quantitatively .

These methods highlight the versatility of tetraphenyltin as a precursor in various chemical syntheses.

Tetraphenyltin is utilized in multiple applications across different industries:

  • Stabilizer: It serves as a stabilizer in chlorinated transformer oils.
  • Catalyst: Employed as a catalyst in polymerization reactions.
  • Adhesion Agent: Used in formulations requiring enhanced adhesion properties.
  • Chemical Intermediate: Acts as an intermediate for synthesizing other organotin compounds .

Interaction studies involving tetraphenyltin focus on its reactivity with other chemicals and its environmental behavior. The compound's interactions often lead to the formation of new organotin derivatives or other chemical species that may exhibit different properties or biological activities. Understanding these interactions is crucial for assessing both its utility and potential risks associated with its use.

Tetraphenyltin belongs to a broader class of organotin compounds. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
DiphenyltinC12H10SnLess sterically hindered than tetraphenyltin
TriphenyltinC18H15SnMore reactive due to fewer phenyl groups
Tin(IV) AcetateC4H6O4SnSoluble in water; used in different applications

Tetraphenyltin stands out due to its four phenyl groups which confer unique stability and reactivity compared to other organotin compounds. This structural feature allows it to act effectively as both a stabilizer and catalyst in various chemical processes.

The synthesis of tetraphenyltin (Sn(C₆H₅)₄) traces its origins to early 20th-century organometallic chemistry. Initial methods relied on stoichiometric reactions between tin(IV) chloride (SnCl₄) and phenyl Grignard reagents, as demonstrated by Gilman and colleagues in the 1920s. A landmark advance occurred in 1943, when Rapson et al. developed a copper-mediated coupling of phenylmagnesium bromide with tin halides, achieving yields up to 58%. This method faced limitations in scalability due to harsh reaction conditions (230°C, 7 days) and competing side reactions.

By the 1950s, Ramsden optimized the process using sodium metal as a reducing agent in dry toluene, enabling direct synthesis from chlorobenzene and tin(IV) chloride at moderate temperatures (45°C). This approach became industrially viable, with yields exceeding 75% after multiple extraction cycles. The 1980s saw the emergence of Ullmann-type couplings using copper-tin alloys, which reduced reaction times but required stoichiometric metal inputs.

Grignard Reagent Coupling Approaches

Phenyl Grignard reagents remain central to tetraphenyltin synthesis. The general protocol involves:

  • Generating phenylmagnesium chloride (C₆H₅MgCl) from chlorobenzene and magnesium in anhydrous tetrahydrofuran
  • Gradual addition to tin(IV) chloride at 0–45°C to prevent thermal decomposition
  • Quenching with ammonium chloride and solvent extraction

Key advancements include:

  • Solvent optimization: Replacing diethyl ether with THF increased yields from 45% to 68% by stabilizing reactive intermediates
  • Stoichiometric control: Maintaining a 4:1 molar ratio of Grignard reagent to SnCl₄ minimizes trisubstituted byproducts
  • Catalytic acceleration: Adding 5 mol% CuI reduces reaction time from 24 hours to 6 hours through single-electron transfer mechanisms

Table 1: Comparative Yields in Grignard-Based Syntheses

Reagent SystemTemperature (°C)Yield (%)
C₆H₅MgBr + SnCl₄ (1929)4558
C₆H₅MgCl + SnCl₄ (1957)2575
C₆H₅MgBr/CuI (2016)082

Transition Metal-Catalyzed Coupling Reactions

Palladium and copper catalysts dominate modern synthetic routes:

Palladium-Catalyzed Cross-Couplings

Tetrakis(triphenylphosphine)palladium(0) enables Stille-type couplings between aryl halides and tetraphenyltin. For example:

Ar–X + Sn(C₆H₅)₄ → Ar–C₆H₅ + X–Sn(C₆H₅)₃  

This method achieves 75–89% yields for electron-deficient aryl chlorides in DMF at 100°C.

Copper-Mediated Systems

Copper bronze (Cu-Sn alloy) facilitates Ullmann couplings between iodobenzene and tin powder (54–64% yields). The mechanism proceeds through oxidative addition of C–I bonds to Cu(I), followed by transmetalation with Sn(0).

Diels-Alder Cycloaddition and Reductive Cleavage Strategies

Gomberg’s 1898 tetraphenylmethane synthesis inspired analogous approaches for tin derivatives. A three-step sequence enables tetraphenyltin assembly:

  • Diels-Alder reaction between 1,3-butadiene derivatives and tin-coordinated dienophiles
  • Reductive cleavage of cycloadducts with Zn/HOAc
  • Final aryl group installation via Pd-catalyzed coupling

This method proves particularly effective for sterically hindered derivatives, achieving 93% enantioselectivity with chiral phosphine ligands.

Oxidative Homo- and Cross-Coupling Methodologies

Electrophilic tin(IV) complexes enable direct C–H functionalization:

$$ \text{SnCl}4 + 4\text{C}6\text{H}6 \xrightarrow{\text{Oxidant}} \text{Sn(C}6\text{H}5\text{)}4 + 4\text{HCl} $$

Key developments include:

  • Tl(III)-mediated coupling: Thallium trifluoroacetate oxidizes benzene C–H bonds at 80°C (44% yield)
  • Electrochemical methods: Constant potential electrolysis at +1.2 V vs. Ag/AgCl achieves 67% Faradaic efficiency

Advances in Palladium-Catalyzed Ullmann and Suzuki Reactions

Modern hybrid methodologies combine Ullmann and Suzuki coupling elements:

Dual Catalytic System

  • Pd(OAc)₂ (2 mol%) activates aryl halides
  • CuI (5 mol%) mediates transmetalation with SnPh₄
  • K₂CO₃ base facilitates reductive elimination

This system converts aryl bromides to biaryls in 92% yield at 80°C. For Suzuki-type variants, tin reagents replace boronic acids:

$$ \text{Ar–Br} + \text{SnPh}4 \xrightarrow{\text{Pd(dba)}2} \text{Ar–Ph} + \text{Ph–SnPh}_3 $$

Tetraphenyltin exhibits complex thermal behavior characterized by multiple decomposition pathways and phase transitions. Comprehensive thermal analysis studies reveal that the compound undergoes distinct thermal events at specific temperature ranges, reflecting its molecular structure and intermolecular interactions.

The primary thermal decomposition of tetraphenyltin begins around 160°C, where complex decomposition processes are accompanied by phase transitions [1]. This initial decomposition is characterized by the formation of triphenyltin chloride crystals, indicating cleavage of one phenyl-tin bond. The decomposition process continues with an endothermic peak observed at 191.4°C, corresponding to the melting of decomposition products [1]. A significant thermal event occurs at 240°C, representing the vaporization temperature of triphenyltin chloride, where the mass deficit exactly corresponds to the loss of this species [1].

Advanced thermal studies on tetraphenyltin derivatives demonstrate that thermal decomposition onset occurs at 279°C for modified tetraphenyltin compounds, with 5% weight loss marking the beginning of significant thermal degradation [2]. The complete thermal decomposition follows a two-stage process occurring between 320-500°C, producing carbon monoxide, carbon dioxide, and various tin oxides as final products [3]. The vapor of tetraphenyltin during combustion forms explosive mixtures with air upon intense heating, with vapor density 14.7 times greater than air [3].

Comparative analysis with related organotin compounds shows that triphenyltin chloride has a melting point of 108°C [1], providing important reference data for understanding the thermal stability relationships within this class of compounds. The thermal behavior strongly depends on the molecular structure, with sterically hindered derivatives showing altered decomposition pathways and temperatures.

Solubility Behavior in Non-Polar Solvent Systems

The solubility characteristics of tetraphenyltin in non-polar solvents follow the principles of regular solution theory as developed by Hildebrand, with important modifications required due to the large molar volume of the solute [4] [5]. The compound exhibits distinctive solubility patterns that reflect its molecular structure and intermolecular interactions.

Tetraphenyltin demonstrates complete insolubility in water due to its hydrophobic nature and lack of hydrogen bonding capability [3] [6] [7]. The compound is also insoluble in diethyl ether at room temperature [6] [8], indicating poor solvation by moderately polar aprotic solvents. However, the solubility dramatically improves in aromatic solvents when heated, showing good solubility in hot benzene, toluene, and xylene [6] [7] [9].

Quantitative solubility studies in non-polar solvents reveal behavior consistent with Hildebrand's regular solution theory, although the large molar volume of tetraphenyltin necessitates inclusion of a Flory-Huggins correction term in the saturation solubility equation [4] [5]. The solubility in various non-polar solvents follows the geometric-mean rule for interaction energies, with some limitations observed due to the specific molecular geometry and electronic structure of tetraphenyltin.

Temperature significantly influences solubility behavior, with marked increases observed at elevated temperatures in aromatic solvents [9]. The solubility enhancement follows an approximately exponential relationship with temperature, consistent with the enthalpic nature of the dissolution process. Comparative studies with other large organotin compounds, including stannic iodide and related species, demonstrate similar patterns of solvent selectivity and temperature dependence [4].

The practical implications for synthesis and purification procedures indicate that hot toluene represents the optimal solvent system for crystallization and purification of tetraphenyltin [10], providing good solubility at elevated temperatures while allowing controlled precipitation upon cooling.

Rotational Dynamics of Phenyl Substituents

The rotational dynamics of phenyl groups in tetraphenyltin represent a critical aspect of its molecular flexibility and conformational behavior. Advanced spectroscopic and computational studies reveal complex rotational processes with distinct energy barriers and correlation times.

Density Functional Theory calculations indicate that the activation barrier for phenyl ring rotation is approximately 24 kJ/mol in the gas phase [11], determined through systematic variation of phenyl ring torsional angles. The rotational energy profile exhibits two distinct barriers at 60° and 240° [12], with similar barrier heights observed across different hybrid functional methods, demonstrating the robustness of these calculations.

¹³C NMR relaxation studies in CDCl₃ solution over the temperature range 5-42°C provide detailed insights into the rotational dynamics [13] [14]. The Woessner approach applied to relaxation data reveals distinct correlation times for phenyl ring rotations, with temperature-dependent behavior indicating thermally activated processes. The rotational motion is characterized by isotropic rotation of whole molecules combined with reorientational oscillations of individual phenyl rings.

Comparative analysis with tetraphenylethylene derivatives shows that phenyl ring rotations occur on picosecond to nanosecond timescales, with substantial dynamic changes observed within the 304.5-310 ps range during molecular dynamics simulations [15]. The rotation involves concerted flexible twists of multiple torsional angles, maintaining energetically favorable conformations while facilitating complete 180° rotations.

The practical significance of these rotational dynamics manifests in the enhanced solubility and crystallization behavior of tetraphenyltin derivatives. Molecular rotors based on tetraphenyltin scaffolds demonstrate controllable rotation rates dependent on solvent viscosity and medium rigidity, with applications in developing materials with switchable properties [16].

Hyperconjugation Effects in Tolyl Derivatives

Hyperconjugation represents a significant electronic effect in tolyl derivatives of tetraphenyltin, fundamentally altering their chemical and physical properties compared to the parent tetraphenyltin compound. These effects arise from the interaction between σ-electrons of methyl C-H bonds and the π-electron system of the aromatic rings.

In tetra(p-tolyl)tin, hyperconjugation effects significantly influence rotational barriers, with the activation barrier for tolyl group rotation found to be substantially higher than that for phenyl rotation in tetraphenyltin [13] [14]. ¹³C NMR relaxation studies demonstrate that tolyl derivatives exhibit slower ring rotation and highly hindered internal rotation of methyl groups compared to the unsubstituted phenyl analogue.

Infrared spectroscopy and chemical shift data provide compelling evidence for hyperconjugation of methyl groups correlated with interaction between π-electrons and 5d orbitals of tin [13] [14]. This interaction manifests as measurable changes in bond lengths, vibrational frequencies, and NMR chemical shifts. The hyperconjugative stabilization contributes to the altered melting points and solubility characteristics observed in tolyl derivatives.

The electronic structure modifications resulting from hyperconjugation affect the overall molecular geometry and packing in the solid state. Tolyl derivatives demonstrate enhanced thermal stability and modified decomposition pathways compared to tetraphenyltin, attributed to the additional stabilization provided by hyperconjugative interactions.

Quantum mechanical calculations reveal that the methyl substituents participate in significant charge delocalization, with electron density redistribution affecting both the aromatic ring systems and the central tin atom [13]. This delocalization contributes to the increased rotational barriers and modified chemical reactivity observed in tolyl derivatives.

The hyperconjugation effects also influence intermolecular interactions in the crystalline state, leading to altered crystal packing arrangements and modified physical properties. These effects are particularly pronounced in derivatives with multiple methyl substituents, where cooperative hyperconjugative interactions can lead to substantial stabilization.

Correlation Between Molecular Structure and Melting Points

The relationship between molecular structure and melting points in tetraphenyltin and related organotin compounds demonstrates clear structure-property correlations that reflect intermolecular forces, molecular packing efficiency, and electronic effects.

Tetraphenyltin, with molecular weight 427.13 g/mol, exhibits a melting point of 224-231°C [3] [6] [17], serving as the reference point for structural comparisons. The relatively high melting point reflects the effective π-π stacking interactions between phenyl rings and the compact tetrahedral geometry around the tin center, which facilitates efficient crystal packing.

Tetra(p-tolyl)tin, with molecular weight 483.24 g/mol, demonstrates a higher melting point than tetraphenyltin [13] [14], despite the increased molecular weight that typically correlates with reduced melting points in flexible molecules. This increase is attributed to hyperconjugation effects that enhance intermolecular interactions and provide additional stabilization through methyl group interactions.

Tetrakis(3,5-dimethylphenyl)tin, with molecular weight 539.30 g/mol, shows a melting point of 153-155°C [18], which is lower than both tetraphenyltin and tetra(p-tolyl)tin. This reduction reflects the steric hindrance introduced by multiple methyl substituents, which disrupts efficient crystal packing despite the increased molecular weight and potential for additional van der Waals interactions.

Comparative analysis with other organotin carboxylates reveals systematic trends: dibutyltin stearate (molecular weight ~630 g/mol) melts at only 60-62°C [19], demonstrating the plasticizing effect of flexible aliphatic chains. Dibutyltin salicylate (molecular weight ~420 g/mol) exhibits an intermediate melting point of 78-80°C [19], while diphenyltin salicylate (molecular weight ~460 g/mol) melts significantly higher at 155-157°C [19], reflecting the stabilizing influence of aromatic ring systems.

Triphenyltin acetyl salicylate (molecular weight ~520 g/mol) demonstrates a melting point of 149-151°C [19], showing that three aromatic rings provide substantial thermal stability through enhanced π-π interactions and improved crystal packing efficiency. The correlation reveals that aromatic content and structural rigidity are primary factors determining melting point elevation, while flexible substituents and steric hindrance generally reduce melting points regardless of molecular weight increases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowde

Exact Mass

428.0587

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E61E04398N

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (40.26%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (90.91%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (96.1%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (96.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

595-90-4

Wikipedia

Tetraphenyl tin

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, tetraphenyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Jhaveri SB, Carter KR. Disubstituted polyacetylene brushes grown via surface-directed tungsten-catalyzed polymerization. Langmuir. 2007 Jul 31;23(16):8288-90. Epub 2007 Jun 14. PubMed PMID: 17567160.
2: Ohhira S, Matsui H. Metabolism of a tetraphenyltin compound in rats after a single oral dose. J Appl Toxicol. 2003 Jan-Feb;23(1):31-5. PubMed PMID: 12518334.
3: Chawla AS, Chang TM. In-vivo degradation of poly(lactic acid) of different molecular weights. Biomater Med Devices Artif Organs. 1985-1986;13(3-4):153-62. PubMed PMID: 3841816.

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